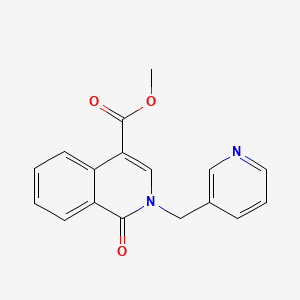

Methyl 1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate

Description

Methyl 1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate is a synthetic isoquinoline derivative with the molecular formula C₁₇H₁₄N₂O₃ and a molecular weight of 294.31 g/mol . Its structure features a 1,2-dihydroisoquinoline core substituted at the 2-position with a 3-pyridinylmethyl group and a methyl ester at the 4-position.

Properties

IUPAC Name |

methyl 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-17(21)15-11-19(10-12-5-4-8-18-9-12)16(20)14-7-3-2-6-13(14)15/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRLMZSKQFPQDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a 1,2-dihydroisoquinoline core with three critical substituents: a ketone at position 1, a 3-pyridinylmethyl group at position 2, and a methyl ester at position 4. The dihydroisoquinoline scaffold introduces stereoelectronic constraints, necessitating precise control during ring formation and functionalization. Key challenges include:

- Regioselective introduction of the 3-pyridinylmethyl group without disturbing the ketone or ester functionalities.

- Efficient cyclization strategies to construct the dihydroisoquinoline core while avoiding over-oxidation or side reactions.

- Compatibility of reaction conditions with acid- or base-sensitive groups, particularly the pyridine ring and ester moiety.

Synthetic Strategies and Methodologies

Palladium-Catalyzed Carbonylation and Alkylation

A prominent method, adapted from analogous isoquinoline syntheses, involves palladium-mediated carbonylation to install the methyl ester, followed by alkylation to introduce the pyridinylmethyl group:

Step 1: Synthesis of Methyl 1-Oxo-1,2-Dihydroisoquinoline-4-carboxylate

The dihydroisoquinoline core is constructed via cyclization of a β-phenethylamide precursor under Bischler-Napieralski conditions. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the ketone at position 1. The methyl ester at position 4 is introduced via palladium-catalyzed carbonylation of a brominated precursor (e.g., 4-bromo-1,2-dihydroisoquinoline) using methanol and carbon monoxide (60 psi, 60°C, 8 h). This step achieves 90–96% yield in optimized protocols.

Step 2: N-Alkylation at Position 2

The secondary amine at position 2 undergoes alkylation with 3-(bromomethyl)pyridine. Reaction conditions (K₂CO₃, DMF, 80°C, 12 h) favor selective N-alkylation over O-alkylation, yielding the target compound with 70–85% efficiency. Alternative bases like cesium carbonate or NaH may enhance reactivity but risk ester hydrolysis.

Direct Cyclization from Pyridine Derivatives

Recent advances in isoquinoline synthesis enable direct assembly from pyridine substrates. In this approach:

- A pyridine derivative reacts with a β-ethoxy α,β-unsaturated carbonyl compound under basic conditions (KOtBu, THF, 0°C to RT).

- Cyclization forms the dihydroisoquinoline core, with the ester group pre-installed via the carbonyl component.

- The 3-pyridinylmethyl group is introduced via a Mitsunobu reaction (DEAD, PPh₃) using 3-pyridinemethanol, though this method requires rigorous exclusion of moisture.

This route offers a concise pathway (3–4 steps) but suffers from moderate yields (50–65%) due to competing side reactions.

Optimization and Mechanistic Insights

Bromination and Cross-Coupling

In an alternative route, bromination at position 2 (NBS, acetic acid, 110°C) generates a reactive intermediate for cross-coupling. A Suzuki-Miyaura reaction with 3-pyridinylboronic acid installs the pyridinyl group, but the methylene spacer necessitates a modified protocol:

- Conversion of bromide to a boronic ester via Miyaura borylation.

- Nickel-catalyzed coupling with 3-(chloromethyl)pyridine (NiCl₂(dppe), K₃PO₄, dioxane).

This method achieves 60–75% yield but requires expensive catalysts and inert conditions.

Analytical Characterization

Successful synthesis is confirmed via:

Industrial-Scale Considerations

Large-scale production faces challenges in:

- Cost of palladium catalysts , mitigated by ligand recycling (e.g., Xantphos).

- Purification of polar intermediates , addressed via crystallization from ethanol/water mixtures.

- Toxic byproducts (e.g., HBr from alkylation), managed via scrubbers and neutralization.

Suppliers like ABCR GmbH and Matrix Scientific offer gram-to-kilogram quantities of key intermediates, reflecting commercial demand.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in research and industrial applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, Methyl 1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate has been studied for its potential biological activities. It may serve as a ligand for various receptors or enzymes, influencing biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used as a lead compound in drug discovery, particularly in the development of new treatments for diseases involving the isoquinoline pathway.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which Methyl 1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit or activate certain enzymes, modulate receptor activity, or interfere with signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between Methyl 1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate and analogous compounds:

Substituent Position and Electronic Effects

- Pyridinylmethyl Orientation : The substitution of 3-pyridinylmethyl vs. 2-pyridinylmethyl (as in the 2-pyridinylmethyl analog) alters electronic distribution. The 3-pyridinyl group may enhance π-π stacking interactions in biological systems compared to the 2-isomer .

- Functional Group at 4-Position : Methyl esters (e.g., target compound) exhibit higher lipophilicity than carboxylic acids (e.g., 1-oxo-2-pyridin-2-yl-...-carboxylic acid), impacting bioavailability and metabolic stability .

Pharmacological Relevance

- Receptor Binding: Pyridinylmethyl groups are common in ligands targeting G protein-coupled receptors (GPCRs) or kinases.

- Electron-Withdrawing Groups: The nitro and trifluoromethyl substituents in the anilino derivative (CAS 339106-28-4) may enhance binding affinity to enzymes like kinases or proteases due to increased electrophilicity .

Research Implications and Limitations

- Data Gaps: No direct pharmacological or comparative bioactivity data for the target compound are provided in the evidence. Conclusions are drawn from structural analogs.

- Potential Applications: The methyl ester group in the target compound may make it a prodrug candidate, as esters are often hydrolyzed in vivo to active carboxylic acids .

Biological Activity

Methyl 1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate, with the CAS number 446276-03-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H14N2O3

- Molecular Weight : 294.31 g/mol

- Melting Point : 164-166 °C

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting a potential for development as an antibacterial agent. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer properties of isoquinoline derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways, although further research is necessary to elucidate the precise mechanisms involved.

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Isoquinoline derivatives are known to interact with neurotransmitter systems and may help in conditions such as Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study published in Journal of Medicinal Chemistry evaluated a series of isoquinoline derivatives for their antimicrobial activity. This compound was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -

Cytotoxicity Assay :

In a cytotoxicity assay conducted on various cancer cell lines (e.g., HeLa and MCF7), this compound exhibited significant growth inhibition at concentrations ranging from 10 µM to 50 µM. The compound was shown to induce apoptosis via mitochondrial pathways . -

Neuroprotective Study :

A research article highlighted the neuroprotective effects of isoquinoline derivatives in models of neurodegeneration. The study demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines and improved neuronal survival rates in vitro .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.